molecular formula C10H22NNa3O6P2 B576519 Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate CAS No. 13973-44-9

Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate

Cat. No.: B576519
CAS No.: 13973-44-9
M. Wt: 383.204
InChI Key: FIRBIFBLPUUEFW-UHFFFAOYSA-K
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Description

Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H22NNa3O6P2 and a molecular weight of 383.202 g/mol . This compound is a bisphosphonate, characterized by the presence of two phosphonate groups attached to a central carbon atom. Bisphosphonates are known for their stability and resistance to enzymatic degradation, making them valuable in various applications, particularly in medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:

  • Reaction of Octylamine with Formaldehyde and Phosphorous Acid

    • Octylamine (C8H17NH2) reacts with formaldehyde (CH2O) and phosphorous acid (H3PO3) to form the intermediate compound ((octylimino)bis(methylene))bisphosphonic acid.
    • The reaction is carried out in an aqueous medium at a temperature of around 60-80°C.
  • Neutralization with Sodium Hydroxide

    • The intermediate compound is then neutralized with sodium hydroxide (NaOH) to form this compound.
    • The reaction is typically conducted at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors are used to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as crystallization or filtration to obtain the desired purity level.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can modify the imino group, leading to different derivatives.

    Substitution: The phosphonate groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in an aqueous medium at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used, and the reactions are conducted at room temperature or slightly elevated temperatures.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, and the reactions are performed in organic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized phosphonate derivatives.

    Reduction: Reduced imino derivatives.

    Substitution: Substituted phosphonate compounds with various functional groups.

Scientific Research Applications

Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential in treating bone-related diseases due to its ability to bind to hydroxyapatite in bones.

    Industry: Utilized in the formulation of detergents, water treatment chemicals, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite, the mineral component of bone. The compound binds to hydroxyapatite surfaces, inhibiting the activity of osteoclasts, the cells responsible for bone resorption . This inhibition occurs through several pathways:

    Inhibition of Osteoclast Formation: The compound reduces the development and recruitment of osteoclast progenitors.

    Promotion of Osteoclast Apoptosis: It induces apoptosis (programmed cell death) in osteoclasts.

    Reduction of Osteoclast Activity: The compound impairs the ability of osteoclasts to adhere to bone surfaces and produce the protons necessary for bone resorption.

Comparison with Similar Compounds

Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate can be compared with other bisphosphonates, such as:

    Alendronate: A widely used bisphosphonate for treating osteoporosis. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.

    Ibandronate: Another bisphosphonate used for osteoporosis treatment, known for its high potency and long duration of action.

    Zoledronic Acid: A potent bisphosphonate used in treating various bone diseases, including osteoporosis and Paget’s disease.

Properties

IUPAC Name

trisodium;hydroxy-[[octyl(phosphonatomethyl)amino]methyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO6P2.3Na/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRBIFBLPUUEFW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NNa3O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930569
Record name Trisodium ({[(hydroxyphosphinato)methyl](octyl)amino}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13973-44-9
Record name Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013973449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisodium ({[(hydroxyphosphinato)methyl](octyl)amino}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium hydrogen [(octylimino)bis(methylene)]bisphosphonate
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